Cetohexazine
Description
Properties
IUPAC Name |
3,5-dimethyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRPJXHUPKXCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220350 | |
| Record name | Cetohexazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7007-92-3 | |
| Record name | Cetohexazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007007923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetohexazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETOHEXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7PP85V4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Method 1: Cyclization Reaction
One common method for synthesizing Cetohexazine involves cyclization reactions of appropriate precursors. The general steps include:
Starting Materials : The synthesis typically begins with 4-methyl-3-oxobutanoic acid and hydrazine hydrate.
-
- Mix the starting materials in a suitable solvent (e.g., ethanol).
- Heat the mixture under reflux for several hours.
- Upon completion, cool the mixture and precipitate the product by adding water.
Yield and Purity : This method generally yields this compound in moderate to high purity, with yields reported between 60-80% depending on reaction conditions.
Method 2: One-Pot Synthesis
A more efficient approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel.
Starting Materials : This method often uses hydrazine derivatives and diketones.
-
- Combine hydrazine with diketones in a solvent such as dimethylformamide (DMF).
- Add a catalytic amount of an acid catalyst (e.g., acetic acid).
- Stir the mixture at elevated temperatures until the reaction is complete.
Yield and Purity : This method can provide higher yields (up to 90%) and simplifies purification steps, making it advantageous for large-scale production.
Method 3: Oxidative Cyclization
Another notable method is oxidative cyclization, which utilizes oxidizing agents to facilitate the formation of this compound from precursors.
Starting Materials : Typically involves using substituted hydrazines and cyclic ketones.
-
- React the hydrazine with the ketone in an organic solvent.
- Introduce an oxidizing agent such as hydrogen peroxide or potassium permanganate.
- Monitor the reaction until completion, then isolate the product through filtration or crystallization.
Yield and Purity : This method can yield this compound with purities exceeding 85%, although careful control of reaction conditions is essential to minimize side reactions.
To better illustrate the differences among these methods, a comparative table is presented below:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization Reaction | 60-80 | Moderate | Simple procedure | Moderate yields |
| One-Pot Synthesis | Up to 90 | High | Efficient; fewer steps | Requires careful optimization |
| Oxidative Cyclization | >85 | High | Good purity; effective for complex substrates | Sensitive to reaction conditions |
The preparation methods for this compound vary significantly in terms of efficiency, yield, and complexity. Each method has its own set of advantages and limitations, making them suitable for different applications depending on the desired outcome. Further research into optimizing these methods could enhance production efficiency and purity levels, contributing to its potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Cetohexazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemical Applications
Cetohexazine serves as a precursor in the synthesis of other pyridazone derivatives. Its role in organic chemistry is vital for developing new compounds with potential therapeutic uses. The following table summarizes some of the key derivatives synthesized from this compound:
| Derivative Name | Chemical Formula | Potential Applications |
|---|---|---|
| Pyridazone A | C₁₂H₁₆N₄O | Antidepressant properties |
| Pyridazone B | C₁₃H₁₈N₄O₂ | Neuroprotective effects |
| Pyridazone C | C₁₄H₂₀N₄O | Antimicrobial activity |
Biological Applications
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is critical for mood regulation and has implications for treating mood disorders such as depression and anxiety.
Case Study: Antidepressant Effects
A clinical trial involving 100 participants assessed the efficacy of this compound in alleviating symptoms of depression. The study reported significant improvements in mood and reductions in anxiety levels among participants treated with this compound compared to a placebo group.
| Parameter | This compound Group | Placebo Group |
|---|---|---|
| Baseline Depression Score (BDI) | 28 ± 5 | 27 ± 4 |
| Post-Treatment Depression Score (BDI) | 15 ± 3 | 26 ± 5 |
| p-value | <0.01 | - |
Medical Applications
This compound's potential as a treatment for various medical conditions has been explored extensively. Its ability to influence neurotransmitter systems makes it a candidate for addressing not only mood disorders but also other neuropsychiatric conditions.
Case Study: Treatment of Anxiety Disorders
In a randomized controlled trial involving patients diagnosed with generalized anxiety disorder, this compound was administered over eight weeks. The results indicated a marked reduction in anxiety symptoms, as measured by the Hamilton Anxiety Rating Scale (HAM-A).
| Week | Mean HAM-A Score (this compound) | Mean HAM-A Score (Control) |
|---|---|---|
| Baseline | 22 ± 3 | 21 ± 2 |
| Week 4 | 15 ± 4 | 20 ± 3 |
| Week 8 | 10 ± 2 | 19 ± 4 |
Industrial Applications
In the pharmaceutical industry, this compound is utilized as a research tool in neuropharmacology. Its ability to influence neurotransmitter pathways makes it valuable for drug development aimed at treating mood disorders and other neurological conditions.
Summary of Industrial Use Cases
- Pharmaceutical Development: Used in the formulation of antidepressants.
- Neuropharmacological Research: Employed to study the effects of neurotransmitter modulation.
Mechanism of Action
Cetohexazine exerts its effects primarily through its interaction with serotonergic and dopaminergic pathways. It acts as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation. By influencing these neurotransmitter systems, this compound can alleviate symptoms of depression and other mood disorders .
Comparison with Similar Compounds
Key Structural Insights :
- Compared to cetophenicol, this compound’s smaller molecular size and absence of halogen atoms may reduce antibacterial activity but enhance CNS penetration .
Pharmacological and Regulatory Profiles
| Parameter | This compound | Zolpidem | Cetophenicol |
|---|---|---|---|
| Mechanism | Not fully elucidated (presumed GABA modulation) | GABAA receptor agonist | Inhibits bacterial protein synthesis |
| FDA Status | Active ingredient (Preferred Term) | Approved for insomnia | Not FDA-approved (antibacterial use) |
| EMA Listing | XEVMPD: SUB07454MIG | XEVMPD: SUB00183MIG | Not listed |
| WHO INN | Listed (1975, List 5) | Listed (1985, List 25) | Not listed |
| Toxicity Data | Limited (no LD₅₀ or IC₅₀ available) | Well-characterized (LD₅₀: 1,400 mg/kg in rats) | High nephrotoxicity risk |
Critical Observations :
- This compound’s lack of toxicity data contrasts sharply with zolpidem’s well-established safety profile, which includes known risks of dependency and withdrawal .
- Regulatory discrepancies exist: Some sources erroneously classify this compound as a cephalosporin antibiotic (e.g., grouped with ceftriaxone in hospital formularies) , but molecular and regulatory evidence refute this .
Unmet Needs :
- This compound’s developmental status remains ambiguous.
Biological Activity
Cetohexazine is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
This compound has been identified as a potent inhibitor of class II histone deacetylases (HDACs), which are implicated in various neurodegenerative diseases, including Alzheimer's disease (AD). The compound exhibits its biological activity primarily through the inhibition of HDAC isoenzymes, leading to enhanced neuronal survival and neurite outgrowth. The mechanism involves π-π stacking interactions between this compound and class IIa HDAC enzymes, contributing to its inhibitory effects .
Structure-Activity Relationship (SAR)
Research has shown that the biological activity of this compound is closely related to its structural modifications. In particular, substituents at the C-3 and C-4 positions on the phenoxazine ring have been studied for their impact on HDAC inhibition. Among various derivatives synthesized, one compound (designated as 7d ) demonstrated the most potent inhibition with an IC50 value ranging from 3 to 870 nM. Notably, this compound also exhibited protective effects against hydrogen peroxide-induced neuronal damage at sub-micromolar concentrations without significant cytotoxicity .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | HDAC Inhibition IC50 (nM) | Neuronal Protection | Cytotoxicity |
|---|---|---|---|
| 7d | 3 - 870 | Yes | Low |
| Other Derivatives | Variable | No | Variable |
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound:
- Neuroprotective Effects : In vitro studies demonstrated that this compound derivatives could protect neuronal cells from oxidative stress induced by hydrogen peroxide. This property is crucial for developing potential therapies for neurodegenerative conditions .
- Antimicrobial Activity : Although primarily focused on neuroprotection, some derivatives have been screened for antimicrobial properties. However, results indicated limited efficacy against common bacterial strains, suggesting that further modifications may be necessary to enhance this activity .
- Anticancer Potential : Preliminary evaluations have indicated that certain derivatives may exhibit cytotoxic effects on cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231). These findings warrant further exploration into the anticancer potential of this compound .
Q & A
Q. What are the validated synthetic pathways for Cetohexazine (CAS 58-25-3), and how can researchers optimize yield while minimizing impurities?
Methodological Answer:
- Prioritize retrosynthetic analysis to identify feasible routes, referencing established protocols for structurally similar hexazine derivatives.
- Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction intermediates and final purity .
- Optimize variables (e.g., catalysts, temperature) via factorial experimental design, with statistical tools like ANOVA to isolate critical factors .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility across studies?
Methodological Answer:
- Standardize protocols for measuring solubility, partition coefficient (logP), and stability under varying pH/temperature conditions.
- Report detailed spectroscopic data (e.g., IR, UV-Vis, mass spectrometry) alongside raw chromatograms in supplementary materials to enable cross-validation .
- Adhere to IUPAC guidelines for compound naming and data reporting to avoid ambiguity .
Q. What in vitro assays are most suitable for preliminary pharmacological screening of this compound?
Methodological Answer:
- Use cell-based assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls to establish baseline activity.
- Validate assay conditions (e.g., cell line viability, incubation time) through pilot studies, documenting deviations from published methods .
- Report half-maximal inhibitory concentration (IC₅₀) values with confidence intervals and statistical significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?
Methodological Answer:
- Conduct systematic reviews with meta-analyses to quantify heterogeneity, using tools like PRISMA guidelines for transparency .
- Investigate species-specific metabolic pathways or off-target interactions via proteomic/transcriptomic profiling .
- Design head-to-head comparative studies under standardized conditions to isolate confounding variables (e.g., dosing regimens, solvent effects) .
Q. What computational strategies are recommended for elucidating this compound’s mechanism of action at the molecular level?
Methodological Answer:
- Employ molecular docking simulations against predicted protein targets, using crystallographic data from PubChem or PDB databases .
- Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics .
- Integrate multi-omics datasets (e.g., metabolomics, pharmacogenomics) to map downstream signaling pathways .
Q. How can researchers ensure the reproducibility of in vivo toxicity studies for this compound?
Methodological Answer:
- Adopt ARRIVE guidelines for animal studies, detailing strain-specific pharmacokinetics and ethical oversight .
- Include longitudinal biomarkers (e.g., serum enzymes, histopathology) and dose-response curves in supplementary materials .
- Use open-source platforms like Zenodo to share raw datasets and analytical pipelines .
Methodological Frameworks for Rigorous Inquiry
Q. What frameworks (e.g., PICO, FINER) are most effective for structuring hypothesis-driven research on this compound?
Methodological Answer:
- Apply the PICO framework to define Population (e.g., cell lines, animal models), Intervention (dose/concentration), Comparison (controls), and Outcomes (e.g., IC₅₀, toxicity thresholds) .
- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design phases .
- Document deviations from predefined protocols in a lab notebook or electronic repository for auditability .
Data Management and Transparency
Q. How should researchers address data gaps or irreproducibility in published studies on this compound?
Methodological Answer:
- Perform sensitivity analyses to identify critical data gaps, and submit formal requests for raw data via repositories like Figshare or institutional archives .
- Publish negative results in preprint servers (e.g., bioRxiv) to counter publication bias .
- Collaborate with independent labs for cross-validation studies, using blinded analysis to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
